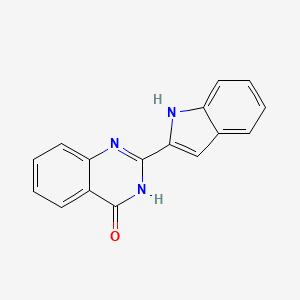

2-(1H-Indol-2-yl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

69423-29-6 |

|---|---|

Molecular Formula |

C16H11N3O |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H11N3O/c20-16-11-6-2-4-8-13(11)18-15(19-16)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19,20) |

InChI Key |

NOYLDBWRPNNZRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 2 Yl Quinazolin 4 1h One and Its Analogues

Classical and Conventional Synthesis Approaches

Traditional methods for the synthesis of the quinazolinone core often rely on the cyclocondensation of readily available starting materials. These approaches are well-established and widely used for generating a diverse library of quinazolinone derivatives.

Condensation Reactions (e.g., from Anthranilamides and Aldehydes)

One of the most direct and common methods for synthesizing 2-substituted quinazolin-4(1H)-ones is the condensation reaction between an anthranilamide (2-aminobenzamide) and an appropriate aldehyde. nih.gov For the synthesis of 2-(1H-indol-2-yl)quinazolin-4(1H)-one, this involves the reaction of anthranilamide with indole-2-carboxaldehyde. nih.gov

This reaction typically proceeds through the initial formation of a Schiff base intermediate from the nucleophilic attack of the amino group of anthranilamide on the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization, involving the amide nitrogen attacking the imine carbon, followed by dehydration and oxidation, yields the final quinazolinone product. nih.govghru.edu.af

A study focused on the synthesis of the isomeric 2-(1H-indol-3-yl)quinazolin-4(3H)-one provides a well-documented analogous procedure. In this work, various reaction conditions were explored, including the use of Brønsted acids like p-toluenesulfonic acid (p-TSA) and catalysts such as alumina (B75360) (Al₂O₃). nih.govmdpi.com Ultimately, a high-yield synthesis was achieved by heating the reactants in N,N-dimethylacetamide (DMAC) with sodium metabisulfite (B1197395) (Na₂S₂O₅). nih.gov The same study also reported the successful synthesis of this compound (referred to as compound 3r ) in high yield using this condensation approach, demonstrating the viability of this method for the target molecule. nih.gov

The general reaction can be summarized as follows:

Reactants: Anthranilamide and Indole-2-carboxaldehyde

Intermediate: A dihydroquinazolinone intermediate is formed which can be unstable and susceptible to oxidation or degradation. nih.govmdpi.com

Product: this compound

| Reactant 1 | Reactant 2 | Key Conditions (Analogous Synthesis) | Product | Yield (Analogous Synthesis) |

| Anthranilamide | Indole-3-carboxaldehyde | p-TSA, Acetonitrile, Reflux | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | 33% mdpi.com |

| Anthranilamide | Indole-3-carboxaldehyde | Na₂S₂O₅, DMAC, 150 °C | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Quantitative nih.gov |

| Anthranilamide | Indole-2-carboxaldehyde | Not specified, but reported as high yield | This compound | High nih.gov |

Modified Niementowski Synthesis

The Niementowski synthesis is a classical method for the preparation of 4(3H)-quinazolinones, which traditionally involves the thermal condensation of anthranilic acids with amides. nih.gov This reaction typically requires high temperatures and can have lengthy reaction times. nih.gov Modifications to this method have been developed to improve yields and broaden its applicability.

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netresearchgate.net For quinazolinone synthesis, a common MCR involves the reaction of isatoic anhydride (B1165640), an amine, and an aldehyde. researchgate.net

In the context of synthesizing this compound, a plausible three-component reaction would involve:

Isatoic anhydride: As the source for the aminobenzoyl moiety.

Indole-2-carboxaldehyde: To provide the C2 substituent.

A nitrogen source: Such as ammonium (B1175870) acetate (B1210297) or a primary amine.

This approach offers advantages such as operational simplicity, atom economy, and the ability to generate structural diversity. The reaction proceeds by the initial opening of the isatoic anhydride by the amine, followed by condensation with the aldehyde and subsequent cyclization to form the quinazolinone ring. Various catalysts, including Lewis acids and Brønsted acids, can be employed to facilitate this transformation. While this is a powerful general strategy for quinazolinone synthesis, specific documented examples applying this method for the direct synthesis of this compound were not identified in the searched literature.

Modern and Green Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. This includes the use of catalytic systems to promote reactions under milder conditions.

Catalytic Reaction Pathways

Catalysis offers a powerful tool for the synthesis of complex molecules like quinazolinones by lowering the activation energy of reactions, allowing for milder conditions and often improving yields and selectivity.

Copper catalysis has emerged as a versatile and cost-effective tool in organic synthesis, including the formation of N-heterocycles. organic-chemistry.orgmdpi.com Several copper-catalyzed methods for the synthesis of quinazolinones have been reported. These often involve oxidative C-H amidation, Ullmann-type couplings, or domino reactions. organic-chemistry.orgacs.org

One notable copper-catalyzed approach involves the reaction of 2-arylindoles with amines or ammonium salts in the presence of a copper catalyst and an oxidant (such as molecular oxygen). organic-chemistry.org This method transforms the indole (B1671886) ring into the quinazolinone core. While this specific transformation results in a 2-arylquinazolinone where the "aryl" comes from the indole's C2-substituent, it showcases a novel ring system transformation.

Iodine-Catalyzed Methodologies

Iodine has emerged as a mild and effective catalyst for the synthesis of quinazolin-4(1H)-one derivatives. This approach often involves the reaction of 2-aminobenzamides with various carbonyl compounds. The use of molecular iodine in ionic liquids provides a green and facile method for the combinatorial synthesis of a library of 2,2-disubstituted quinazolin-4(1H)-ones, including spirocyclic and dispirocyclic variants, in high yields. acs.org The reaction of 2-aminobenzamide (B116534) with benzil, for instance, can be catalyzed by iodine to produce 2-benzoyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives. researchgate.net Another iodine-catalyzed method involves a one-pot tandem ring-opening followed by oxidative cyclization of isatoic anhydride with aldehydes, using water as a solvent under both conventional heating and microwave irradiation, to yield 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| 2-Aminobenzamides, Ketones | Iodine | Ionic Liquid | - | 2,2-Disubstituted quinazolin-4(1H)-ones | High |

| 2-Aminobenzamide, Benzil | Iodine | - | - | 2-Benzoyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives | - |

| Isatoic anhydride, Aldehydes | Iodine | Water | Conventional heating or Microwave | 2,3-Disubstituted quinazolin-4(3H)-ones | Moderate to Good (25-82%) |

p-Toluenesulfonic Acid (p-TSA) Catalysis

p-Toluenesulfonic acid (p-TSA) is a widely used, inexpensive, and efficient acid catalyst for various organic transformations, including the synthesis of quinazolinones. A straightforward approach involves the reaction of 1H-indole-3-carboxaldehyde with anthranilamide in the presence of p-TSA to afford 2-(1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com This method, however, can sometimes lead to the formation of by-products. mdpi.com A one-pot synthesis of 4(3H)-quinazolinones has been developed using a p-TSA catalyzed cyclocondensation of 2-aminobenzamides and aldehydes, followed by an oxidative dehydrogenation step mediated by phenyliodine diacetate (PIDA). organic-chemistry.org This methodology is notable for its mild reaction conditions and its ability to produce N-alkoxy substituted quinazolinones. organic-chemistry.org Furthermore, p-TSA has been utilized as a catalyst in solvent-free "grindstone" methods for the synthesis of bis(indolyl)methanes, which are structurally related to the target compound. scispace.com

| Reactants | Catalyst | Key Features | Product |

| 1H-Indole-3-carboxaldehyde, Anthranilamide | p-TSA | Direct condensation | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one |

| 2-Aminobenzamides, Aldehydes | p-TSA, PIDA | One-pot, oxidative dehydrogenation | 4(3H)-Quinazolinones (including N-alkoxy substituted) |

| Indole, Aldehydes/Ketones | p-TSA | Solvent-free, Grindstone method | Bis(indolyl)methanes |

Zinc(II)-Catalyzed Cyclizations

Zinc(II) catalysts have been employed in the synthesis of related heterocyclic systems, demonstrating their potential for facilitating C-C and C-N bond formations. While direct zinc-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles of zinc catalysis are relevant. For instance, a DFT study has provided insight into the zinc(II)-catalyzed cross-dehydrogenative coupling of N-propargylanilines with indoles to form 2-indolyltetrahydroquinolines. rsc.org This reaction proceeds through a cascade mechanism where the zinc catalyst exhibits temporally separated catalytic activities. rsc.org Zinc catalysts, being abundant, inexpensive, and environmentally benign, are attractive for various organic syntheses. bohrium.com Novel zinc acetamide (B32628)/thioacetamidate scorpionate compounds have been synthesized and shown to be effective catalysts in the cyclization of alkynyl alcohol/acid substrates under mild conditions. acs.org

Palladium-Catalyzed Transformations

Palladium catalysis is a powerful tool for the synthesis of complex heterocyclic molecules, including quinazoline (B50416) derivatives. Palladium-catalyzed cross-coupling reactions of 4-tosyloxyquinazolines with indoles have been developed as an efficient approach to 4-(1H-indol-1-yl)quinazolines. bohrium.com This method utilizes a palladium catalyst, a phosphine (B1218219) ligand (like SPhos), a base, and a suitable solvent to achieve the desired coupling. bohrium.com Another palladium-catalyzed approach involves the carbonylative synthesis of isoindoloquinazolinones from 1,2-dibromobenzenes and 2-aminobenzylamine, installing two molecules of carbon monoxide. nih.gov The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This reaction typically involves an organic electrophile, an organoboron nucleophile, a palladium catalyst, and a base. mdpi.com

| Reaction Type | Reactants | Catalyst System | Product |

| Cross-Coupling | 4-Tosyloxyquinazolines, Indoles | Palladium trifluoroacetate, SPhos, K2CO3 | 4-(1H-Indol-1-yl)quinazolines |

| Carbonylative Synthesis | 1,2-Dibromobenzenes, 2-Aminobenzylamine | Palladium catalyst, CO | Isoindoloquinazolinones |

| Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl2, Na2CO3, NBu4Br | Quinazolinylphenyl-1,3,4-thiadiazole conjugates |

Iridium-Catalyzed Hydrogen Transfer Reactions

Iridium catalysts have proven effective in promoting hydrogen transfer reactions, enabling the synthesis of quinazolinones through oxidative cyclization pathways. A one-pot synthesis of quinazolinones from primary alcohols and o-aminobenzamides has been achieved using [Cp*IrCl2]2 as a catalyst. nih.govacs.org This method proceeds via an iridium-catalyzed dehydrogenation of the alcohol to an aldehyde, followed by condensation with the o-aminobenzamide and subsequent oxidative cyclization, with the only byproducts being hydrogen and water. acs.org Iridium catalysts, particularly chiral iridium/diphosphine complexes, have also been successfully employed in the asymmetric hydrogenation of quinazolinones to furnish chiral dihydroquinazolinones with high yields and enantioselectivity. dicp.ac.cnrsc.org

| Reaction Type | Reactants | Catalyst | Key Features | Product |

| Oxidative Cyclization | Primary alcohols, o-Aminobenzamides | [Cp*IrCl2]2 | One-pot, hydrogen transfer, base-free | Quinazolinones |

| Asymmetric Hydrogenation | Quinazolinones | Chiral iridium/diphosphine complex | High yield, up to 98% ee | Chiral dihydroquinazolinones |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant attention as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. researchgate.netnih.gov For instance, the reaction of isatoic anhydride and 2-aminobenzimidazole (B67599) in DMAC under microwave irradiation can produce 2-amino-N-(1-H-benzimidazol-2-yl)benzamide, a precursor for various quinazolinone-based targets. nih.gov A rapid and efficient microwave-assisted protocol for the synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives involves the iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes in water. researchgate.net Furthermore, a green, rapid, and efficient microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water has been developed for the synthesis of quinazolinone derivatives. sci-hub.cat

| Reactants | Catalyst/Conditions | Solvent | Key Features | Product |

| Isatoic anhydride, 2-Aminobenzimidazole | Microwave irradiation | DMAC | Rapid synthesis of precursor | 2-Amino-N-(1-H-benzimidazol-2-yl)benzamide |

| Isatoic anhydride, Aldehydes | Iodine, Microwave irradiation | Water | Efficient, green synthesis | 2,3-Disubstituted quinazolin-4(3H)-ones |

| Substituted 2-halobenzoic acids, Amidines | Iron catalyst, Microwave irradiation | Water | Green, rapid, ligand-free option | Quinazolinone derivatives |

| Reactants | Catalyst/Reagents | Key Features | Product |

| (Not specified) | Copper, Ammonia | In situ amine generation | Quinazolinone derivatives |

| Isatoic anhydride, Phenylhydrazine, Aldehydes/Acetophenones | Functionalized SBA-15 nanocatalyst | Three-component reaction | 2-Aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones |

| 1H-1,3-Benzoxazine-2,4-dione, 2-Carbaldehydes, Benzene-1,4-diamine | L-proline | Green synthesis | 3,3'-(1,4-Phenylene)bis[2-(heteroaryl)-2,3-dihydroquinazolin-4(1H)-one] derivatives |

| Primary alcohols, o-Aminobenzamides | [Cp*IrCl2]2 | Hydrogen transfer | Quinazolinones |

Oxidative Cyclization Methods

Oxidative cyclization represents a powerful strategy for the synthesis of quinazolinone scaffolds, often proceeding through the formation of a dihydroquinazolinone intermediate which is subsequently oxidized. While direct oxidative cyclization methods starting from precursors leading specifically to this compound are not extensively detailed as a standalone class, the principles are well-established in quinazolinone synthesis and can be applied. These methods typically involve the condensation of an anthranilamide with an aldehyde, followed by in situ or subsequent oxidation.

One relevant approach involves the oxidative cyclization of 2-(o-arylidineaminophenyl)indole intermediates. nih.gov For instance, the reaction of an indole precursor with an appropriate ortho-amino benzaldehyde (B42025) derivative would yield a Schiff base, which can then undergo intramolecular cyclization with an oxidant like potassium permanganate (B83412) (KMnO₄) in acetone (B3395972) to afford the fused quinazoline system. nih.gov This strategy highlights the formation of the quinazolinone ring through an oxidative C-N bond formation.

Hypervalent iodine reagents, such as Phenyliodine bis(trifluoroacetate) (PIFA) and (diacetoxyiodo)benzene (B116549) (PIDA), are also effective oxidants for such transformations. beilstein-journals.orgnih.govd-nb.infoorganic-chemistry.org A generalizable route would involve the initial p-toluenesulfonic acid-catalyzed condensation of an anthranilamide with an indole-2-carboxaldehyde to form the 2,3-dihydroquinazolin-4(1H)-one intermediate. organic-chemistry.org This intermediate can then be subjected to oxidative dehydrogenation using PIDA to yield the final aromatic quinazolinone. organic-chemistry.org Similarly, reagents like potassium persulfate (K₂S₂O₈) have been employed in transition-metal-free oxidative cyclization protocols to synthesize quinazolinones from 2-aminobenzamides and alcohols, demonstrating the versatility of oxidative methods. nih.govnih.gov

The table below summarizes various oxidizing agents used in the synthesis of quinazolinone and related heterocyclic cores, which are applicable to the synthesis of the title compound.

| Oxidant | Precursors | Reaction Type | Ref. |

| KMnO₄ | 2-(o-arylidineaminophenyl)indole | Oxidative Cyclization | nih.gov |

| PIDA | 2-aminobenzamide, aldehyde | Condensation followed by oxidative dehydrogenation | organic-chemistry.org |

| PIFA | 2-(3-butenyl)quinazolin-4(3H)-ones | Intramolecular Oxidative Cyclization | beilstein-journals.orgnih.govd-nb.info |

| K₂S₂O₈ | N-pyridylindoles or 2-aminobenzamides + alcohols | Oxidative Cyclization | nih.govnih.gov |

Cascade Reaction Strategies

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like this compound. A primary example of this strategy is the direct, one-pot synthesis from anthranilamides and indole carboxaldehydes.

A particularly effective method involves the condensation of various substituted anthranilamides with indole-3-carboxaldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) in N,N-dimethylacetamide (DMAc) at elevated temperatures. mdpi.com This reaction proceeds through an initial condensation to form a Schiff base, followed by intramolecular cyclization and subsequent in situ air oxidation of the resulting dihydroquinazolinone intermediate to afford the aromatic 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues in high yields. mdpi.comresearchgate.net While the example uses indole-3-carboxaldehyde, the methodology is directly applicable to the indole-2-yl isomer. The key steps of this cascade are:

Condensation of anthranilamide and indole-2-carboxaldehyde.

Intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon.

Oxidation/aromatization to form the stable quinazolinone ring.

This process avoids the isolation of intermediates and often simplifies purification. mdpi.com Copper-catalyzed cascade reactions have also been developed for quinazolinone synthesis from amidine hydrochlorides and 2-halobenzaldehydes, showcasing the utility of transition metals in facilitating such transformations. rsc.org The choice of catalyst and reaction conditions can be pivotal; for instance, using p-TSA as a catalyst can yield the dihydroquinazolinone, which may require a separate oxidation step, whereas other conditions can promote the full cascade to the final aromatic product in one pot. mdpi.com

Chemical Diversification and Derivatization of the Core Scaffold

Strategies for Quinazolinone Ring Functionalization

The this compound scaffold possesses two key nitrogen atoms—one on the indole ring (N1) and one on the quinazolinone ring (N3)—that are amenable to functionalization, particularly through alkylation and acylation.

N-alkylation of the quinazolinone ring, specifically at the N3 position, is a common strategy to introduce structural diversity. repec.orgjuniperpublishers.com This is typically achieved by treating the parent quinazolinone with an alkyl halide in the presence of a base. Studies have shown that under classical two-phase conditions (e.g., an alkali metal carbonate like K₂CO₃ or Cs₂CO₃ in an aprotic solvent like DMF), alkylation occurs regioselectively at the N3 position. juniperpublishers.com The sequential treatment with sodium hydride (NaH) followed by an alkyl iodide can also be used, although this may sometimes lead to a mixture of products depending on the substrate. mdpi.com

Another functionalization strategy is the thionation of the quinazolinone carbonyl group. Treatment with Lawesson's reagent can convert the C4-carbonyl into a thiocarbonyl, providing access to 2-(1H-indol-2-yl)quinazoline-4(1H)-thione. This thio-derivative can be further alkylated at the sulfur atom to yield 4-(alkylthio)quinazolines, expanding the chemical space of the scaffold. mdpi.com

The following table details strategies for functionalizing the quinazolinone ring.

| Reaction Type | Reagents | Position of Functionalization | Resulting Moiety | Ref. |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N3 | N3-Alkyl | juniperpublishers.comuw.edu |

| N-Alkylation | NaH, Methyl Iodide | N3 | N3-Methyl | mdpi.com |

| Thionation | Lawesson's Reagent | C4 | C4-Thione | mdpi.com |

| S-Alkylation | NaH, Methyl Iodide (on thione) | S4 | 4-(Methylthio) | mdpi.com |

Indole Ring Substitution Patterns and Their Synthesis

Introducing substituents onto the indole ring of the this compound scaffold is a key strategy for modulating its biological properties. This is most commonly achieved by utilizing a pre-functionalized indole derivative as the starting material in a cascade reaction with an anthranilamide.

A wide array of substituted indole-3-carboxaldehydes (e.g., bearing methoxy, halogen, or nitro groups at various positions) can be condensed with substituted anthranilamides to produce a library of analogues. mdpi.comnih.gov For example, the synthesis of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one was successfully achieved using 5-iodo-1H-indole-3-carboxaldehyde and anthranilamide. mdpi.comresearchgate.net This approach allows for systematic exploration of structure-activity relationships by varying the electronic and steric properties of the indole moiety.

Furthermore, the N1 position of the indole ring can be functionalized. This can be done either before or after the quinazolinone ring formation. For instance, treating the parent this compound with benzoyl chloride can yield the N1-benzoylated derivative. mdpi.com Similarly, starting with an N-alkylated indole carboxaldehyde, such as 1-methyl-1H-indole-3-carboxaldehyde, leads to the corresponding N1-alkylated final product. mdpi.com

The table below presents examples of indole ring substitutions and the precursors used for their synthesis.

| Indole Precursor | Anthranilamide Precursor | Resulting Substitution Pattern | Ref. |

| 1-Methyl-1H-indole-3-carboxaldehyde | Anthranilamide | 1-Methyl-indol-3-yl | mdpi.com |

| 5-Bromo-1H-indole-3-carboxaldehyde | Anthranilamide | 5-Bromo-indol-3-yl | mdpi.com |

| 5-Iodo-1H-indole-3-carboxaldehyde | Anthranilamide | 5-Iodo-indol-3-yl | mdpi.comresearchgate.net |

| 5-Methoxy-1H-indole-3-carboxaldehyde | Anthranilamide | 5-Methoxy-indol-3-yl | mdpi.com |

| 3-Aminoindole | 6-Bromo benzoxazone | 3-(Indol-3-yl) at N3 of quinazolinone | asianpubs.org |

Formation of Hybrid Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to create compounds with potentially enhanced activity or novel mechanisms of action. nih.gov The this compound scaffold serves as an excellent platform for creating such hybrid molecules.

One common strategy involves linking another bioactive heterocycle to the quinazolinone core through a flexible or rigid linker. For example, a thiazolidinone moiety can be incorporated by first synthesizing a Schiff base from an amino-functionalized quinazolinone, followed by cyclocondensation with thioglycolic acid. asianpubs.orgnih.gov Another approach involves creating an imine linkage between an amino-substituted quinazolinone and another heterocyclic ketone, such as indolin-2,3-dione, to form a quinazolinone-indolin-2-one hybrid. nih.gov

The linker can be attached at various positions, often at the N3 position of the quinazolinone ring or from a substituent on the 2-indolyl group. This allows for the spatial orientation of the two pharmacophores to be optimized for interaction with biological targets. The design of these hybrids aims to merge the pharmacological profiles of both the quinazolinone-indole core and the attached moiety, which could be another heterocycle known for specific biological activities like thiazolidinone, oxadiazole, or pyridine (B92270). nih.govnih.gov

This table illustrates strategies for forming hybrid pharmacophores based on the quinazolinone scaffold.

| Core Scaffold | Linked Pharmacophore | Linkage Type | Synthetic Strategy | Ref. |

| 2-Methylquinazolin-4(3H)-one | Indolin-2-one | Imine | Condensation of 6-amino-quinazolinone with indolin-2,3-dione | nih.gov |

| 2-Phenyl-quinazolin-4(3H)-one | Thiazolidin-4-one | Amide/Imine | Cyclocondensation of a Schiff base intermediate with thioglycolic acid | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Thiazolidinyl | Acetyl | Reaction of a chloroacetyl-functionalized quinazolinone with precursors | asianpubs.org |

| Quinazolin-4-one | 3-Cyanopyridin-2-one | Alkyl-ether | Alkylation of a hydroxy-functionalized pyridine with a bromoacetyl-functionalized quinazolinone | nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum for 2-(1H-Indol-2-yl)quinazolin-4(1H)-one would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include characteristic multiplets for the aromatic protons on both the quinazolinone and indole (B1671886) rings, as well as broad singlet signals for the N-H protons of the amide and indole groups. Specific chemical shifts (δ), coupling constants (J), and integration values would confirm the connectivity of the protons. However, specific, experimentally-derived data for these parameters are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the structure. Key signals would include those for the carbonyl carbon (C=O) of the quinazolinone ring, typically found in the 160-170 ppm range, and the C=N carbon. A series of signals in the aromatic region (approximately 100-150 ppm) would correspond to the carbons of the fused benzene (B151609) and indole rings. No experimentally verified ¹³C NMR data for this compound could be located.

Heteronuclear Multiple Bond Correlation (HMBC) NMR

HMBC is a two-dimensional NMR technique used to identify long-range (typically 2-3 bond) correlations between protons and carbons. For this molecule, HMBC would be crucial for confirming the structural assignment by showing correlations between the protons on one ring system (e.g., indole) and the carbons on the other (e.g., quinazolinone), definitively establishing the link between the two heterocyclic moieties. Specific correlation data from published research is not available.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₆H₁₁N₃O), the expected exact mass is approximately 261.0902 g/mol . A high-resolution mass spectrum (HRMS) would confirm this molecular weight and formula. The spectrum would also display a fragmentation pattern providing further structural information. However, published experimental mass spectra detailing the molecular ion peak and fragmentation patterns were not found.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. A spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Broad peaks for the indole and quinazolinone N-H groups, typically above 3200 cm⁻¹.

C=O stretching: A strong absorption for the amide carbonyl group, usually around 1650-1680 cm⁻¹.

C=N stretching: A peak corresponding to the imine bond in the quinazolinone ring.

Aromatic C=C and C-H stretching: Multiple bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

No specific, experimentally recorded IR data has been reported in the located sources.

Single-Crystal X-ray Diffraction Analysis

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. An analysis of this compound would reveal the planarity of the ring systems and the dihedral angle between the indole and quinazolinone moieties. This information is critical for understanding the molecule's conformation. A search for a published crystal structure for this specific compound did not yield any results.

Pharmacological Research and Biological Activity Profiling in Vitro and in Silico

Antimicrobial Activity Investigations

The quest for novel antimicrobial agents has led to the examination of a wide array of synthetic compounds, including 2-(1H-Indol-2-yl)quinazolin-4(1H)-one and its derivatives. These investigations aim to determine the compound's efficacy in inhibiting the growth of or killing pathogenic microorganisms such as bacteria and fungi.

Antibacterial Efficacy Studies

Derivatives of the quinazolinone scaffold have demonstrated a range of antibacterial activities. For instance, in a study focused on 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues, the compounds were tested against Staphylococcus aureus (ATCC 25923) and methicillin-resistant S. aureus (MRSA, ATCC 43300). One particular derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a significant minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. Other studies on different quinazolinone derivatives have also reported antibacterial activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes.

Interactive Table: Antibacterial Activity of a Related Quinazolinone Derivative

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA (ATCC 43300) | 0.98 |

Note: Data for the specific compound this compound was not detailed in the referenced studies. The data presented is for a structurally similar compound.

Antifungal Efficacy Studies

The potential of quinazolinone derivatives as antifungal agents has also been a focus of research. Studies have evaluated these compounds against various fungal strains. For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives were tested against Aspergillus niger and Candida albicans. One derivative showed excellent activity against A. niger, while another was highly effective against C. albicans. In another study, a series of novel pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi, with one compound showing a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. The antifungal activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues was also assessed against Candida albicans (ATCC 10231), though the parent compound of this series showed high MIC values, indicating lower activity.

Interactive Table: Antifungal Activity of a Related Quinazolinone Derivative

| Compound | Fungal Strain | MIC (μg/mL) |

|---|

Note: Data for the specific compound this compound was not detailed in the referenced studies. The data presented is for a structurally similar compound.

Antitubercular Activity Assessment

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular drugs. Quinazolinone derivatives have been identified as a promising class of compounds in this regard. Research has shown that various substituted quinazolinones exhibit significant activity against M. tuberculosis. For instance, a series of 2,3-disubstituted quinazolinones were screened against the M. tuberculosis H37Rv strain, with some compounds showing MIC values ranging from 6.25 to 100 µg/mL. Another study on 2,3-dihydroquinazolin-4(1H)-one analogues also reported moderate to good anti-TB activity, with MIC values between 12.5 and 25.0 µg/mL against the H37Ra strain. Furthermore, the antimicrobial activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its derivatives was evaluated against Mycobacterium tuberculosis H37Rv.

Interactive Table: Antitubercular Activity of a Related Quinazolinone Derivative

| Compound | Mycobacterial Strain | MIC (μg/mL) |

|---|

Note: Data for the specific compound this compound was not detailed in the referenced studies. The data presented is for a structurally similar compound.

Biofilm Formation Inhibition Studies

Bacterial biofilms contribute significantly to antibiotic resistance, making biofilm inhibitors attractive therapeutic targets. The quinazolinone scaffold has been investigated for its potential to inhibit biofilm formation. Studies on analogues of meridianin, which share structural features with quinazolinones, have shown potent inhibitory activity against biofilm formation by MRSA and Mycobacterium smegmatis. Specifically, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one were studied for their influence on S. aureus biofilm formation, with the 5-iodo substituted analogue showing notable activity. This suggests that the core quinazolinone structure could be a valuable starting point for developing new anti-biofilm agents.

Antineoplastic and Antiproliferative Research

The cytotoxic potential of quinazolinone-based compounds against various cancer cell lines has been extensively investigated, revealing them as promising candidates for anticancer drug development.

Cytotoxicity and Antiproliferative Activity against Diverse Cell Lines

A range of studies has demonstrated the broad-spectrum cytotoxic effects of quinazolinone derivatives. In one study, a library of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones was screened against a panel of ten human cancer cell lines, including colon (HT29), breast (MCF-7), and glioblastoma (U87). Several analogues exhibited sub-micromolar growth inhibition. Another study on novel 2-sulfanylquinazolin-4(3H)-one derivatives evaluated their cytotoxicity against four cancer cell lines (HepG2, MCF-7, MDA-231, and HeLa), with one compound showing potent broad-spectrum activity with IC50 values ranging from 1.94 to 7.1 µM.

The cytotoxic activity of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives was also studied, with several compounds displaying significant antiproliferative activities against all tested cancer cell lines. Certain indolylquinazolinones showed a preferential suppression of the growth of rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts.

Interactive Table: Cytotoxicity of a Related Quinazolinone Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | A549 (Lung) | 16.2 |

| 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | HCT116 (Colon) | 14.1 |

| 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | MCF7 (Breast) | 16.4 |

| 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | PANC-1 (Pancreatic) | 15.3 |

Note: Data for the specific compound this compound was not detailed in the referenced studies. The data presented is for a structurally similar compound.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which various quinazoline-based compounds exert their anticancer effects. While direct studies on the apoptosis-inducing mechanisms of this compound are limited, research on closely related analogues provides significant insights. For instance, the compound 2-[3-(2-aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine (FQ393) has been identified as a novel inhibitor of p97/VCP, a protein involved in protein homeostasis. Inhibition of p97/VCP by FQ393 leads to the promotion of apoptosis in various cancer cell lines. nih.gov This suggests that the indolylquinazolinone scaffold can interfere with critical cellular pathways to trigger cancer cell death.

The broader class of quinazolinone derivatives has been shown to induce apoptosis through various molecular pathways. These can include the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, and the activation of caspases, the executive enzymes of apoptosis. researchgate.net

Cell Cycle Analysis

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Several quinazolinone derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases and thereby inhibiting cancer cell growth. Studies on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated their ability to induce cell cycle arrest at the G2/M phase. nih.govrsc.org This arrest is often indicative of the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govrsc.org

Anti-Inflammatory and Analgesic Activity Research

Derivatives of indolyl quinazolones have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. nih.gov A study on a series of novel quinazolinones conjugated with indole (B1671886) acetamide (B32628) was designed to enhance selectivity for COX-2, a key enzyme in the inflammatory pathway. tandfonline.comnih.gov Several of these compounds exhibited potent anti-inflammatory activity in vivo, with some showing efficacy comparable to the standard drug celecoxib. tandfonline.com

In analgesic activity assessments, these compounds also showed promising results. The acetic acid-induced writhing test, a model for peripheral analgesia, and the hot plate test, a model for central analgesia, have been used to evaluate quinazoline (B50416) derivatives. jneonatalsurg.com One of the indole acetamide-conjugated quinazolinones completely abolished the pain response in an animal model. tandfonline.com These findings highlight the potential of the 2-(indol-2-yl)quinazolinone scaffold in the development of new anti-inflammatory and analgesic agents. nih.govtandfonline.comnih.govjneonatalsurg.commdpi.comencyclopedia.pub

Antimalarial Activity Investigations

The quinazolinone scaffold is a recognized pharmacophore in the search for new antimalarial drugs. longdom.org The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutic agents. longdom.org Research into indole-containing pyrazino[2,1-b]quinazoline-3,6-diones has revealed promising antimalarial activity. nih.govacs.org This hybrid structure, which combines the quinazoline core with an indole moiety, is inspired by natural products and is hypothesized to have potential against drug-resistant malaria. nih.govacs.org

Furthermore, structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives have led to the identification of potent inhibitors of P. falciparum growth. acs.orgresearchgate.net These studies underscore the importance of the quinazolinone core in antimalarial drug design and suggest that this compound could be a valuable starting point for the development of new antimalarial agents.

Anticholinesterase Activity and Related Neurological Disorder Research

In the context of neurological disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. A series of novel 2-(2-indolyl-)-4(3H)-quinazolines derivatives have been designed and synthesized as AChE inhibitors. tandfonline.comnih.gov Several of these compounds exhibited strong inhibitory activity against AChE with high selectivity over butyrylcholinesterase (BuChE). tandfonline.comnih.gov

Molecular docking studies have provided insights into the binding modes of these compounds within the active site of AChE, clarifying their structure-activity relationships. tandfonline.com The development of phthalimide-based analogs of donepezil, a known AChE inhibitor, has also been explored, with some derivatives showing potential as inhibitors of the enzyme. nih.gov These findings suggest that the this compound scaffold holds promise for the development of new treatments for Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. mdpi.com

Antioxidant Activity Studies

The antioxidant potential of quinazolinone derivatives has been a subject of considerable research. These compounds can scavenge free radicals, which are implicated in a variety of diseases, including cancer and inflammatory conditions. Studies on new polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated significant antioxidant activity. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgorientjchem.org

The introduction of different heterocyclic rings fused to the quinazolin-4-one core has been shown to modulate the antioxidant activity. sapub.org Some synthesized compounds have shown excellent scavenging capacity against both DPPH and nitric oxide radicals, with activity comparable to or even exceeding that of standard antioxidants like ascorbic acid. orientjchem.org These results indicate that the this compound structure, combining the antioxidant-conducive quinazolinone and indole moieties, is a promising candidate for further antioxidant studies.

Antiviral Activity Research (e.g., HIV-1, HCMV)

The broad biological activity of quinazolinone derivatives extends to the antiviral domain. Research has shown that certain quinazolinone compounds possess potent antiviral activity against a range of viruses, including Zika virus and Dengue virus. nih.gov Furthermore, a series of novel indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities against viruses such as influenza A, influenza B, HSV-1, and Coxsackie B3 virus. nih.gov

Some of these indole derivatives exhibited potent antiviral activity, highlighting the potential of the indole nucleus in antiviral drug discovery. nih.govresearchgate.net While direct antiviral testing of this compound against HIV-1 and HCMV is not extensively documented in the reviewed literature, the known antiviral properties of both the quinazolinone and indole scaffolds suggest that this compound and its derivatives warrant investigation as potential antiviral agents. mdpi.comresearchgate.net

Enzyme Inhibition Studies

The potential for this compound and its analogs to act as enzyme inhibitors has been a subject of scientific inquiry. The following subsections detail the findings related to specific enzyme targets.

The quinazoline core is a well-established scaffold for the development of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR). nih.govnih.govnih.govwaocp.org The fusion of a quinazolin-4-one ring system with other heterocyclic structures has been a strategy in the design of dual inhibitors targeting both EGFR and BRAFV600E. nih.govresearchgate.netresearchgate.net Additionally, various heterocyclic compounds are known to be inhibitors of p38α mitogen-activated protein kinase. nih.govuni-tuebingen.demdpi.com

However, based on a comprehensive review of the available scientific literature, no specific in vitro or in silico studies investigating the inhibitory activity of this compound against EGFR, BRAFV600E, or p38α have been reported.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a target for therapeutic intervention, particularly in oncology. nih.govabcam.comepigentek.comresearchgate.netresearchgate.net The quinazolin-4-one scaffold has been utilized in the design of novel HDAC inhibitors. nih.govresearchgate.net

Despite the general interest in quinazolin-4-one derivatives as HDAC inhibitors, there is currently no published research specifically detailing the in vitro or in silico evaluation of this compound for its HDAC inhibitory potential.

RelA/SpoT homolog (RSH) proteins are enzymes that play a critical role in the bacterial stringent response, a survival mechanism activated during nutritional stress. These enzymes are involved in the synthesis and hydrolysis of the alarmone (p)ppGpp. nih.gov

A study involving analogs of the title compound, specifically 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, has explored their potential to bind to RSH proteins through molecular docking simulations. nih.gov This in silico analysis aimed to predict the binding affinity and interaction modes of these compounds with the (p)ppGpp synthetase domain of RSH proteins from Mycobacterium tuberculosis and Staphylococcus aureus. The docking studies suggested that these indolylquinazolinones could fit into the active site of the RSH proteins. The predicted binding was stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, the quinazolinone moiety was predicted to form hydrogen bonds, while the indole ring engaged in hydrophobic interactions within the binding pocket. nih.gov

The following table summarizes the predicted binding energies (in kcal/mol) for a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives against the RSH proteins. nih.gov

| Compound Derivative | Predicted Binding Energy (kcal/mol) with M. tuberculosis RSH | Predicted Binding Energy (kcal/mol) with S. aureus RSH |

| 3c (5-Fluoro) | -8.7 | -8.1 |

| 3f (5-Chloro) | -8.9 | -8.3 |

| 3g (5-Bromo) | -9.0 | -8.4 |

| 3k (5-Iodo) | -9.3 | -8.6 |

| 3r (5-Nitro) | -9.2 | -8.5 |

| 3z (5-Methyl) | -8.8 | -8.2 |

Note: The data presented is for 2-(1H-indol-3-yl) derivatives, which are structural isomers of the title compound. nih.gov

These computational findings suggest that the indolylquinazolinone scaffold is a promising starting point for the design of novel RSH protein inhibitors. However, it is important to note that these are predictive data for closely related analogs and experimental validation of the binding and inhibitory activity of this compound itself has not been reported.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. nih.govresearchgate.net Consequently, CA IX is considered a valuable target for anticancer drug development. The quinazoline scaffold has been explored for the development of carbonic anhydrase inhibitors. nih.gov

A review of the scientific literature indicates that there are no specific studies on the in vitro or in silico inhibitory activity of this compound against Carbonic Anhydrase IX.

Other Investigated Biological Activities

Beyond enzyme inhibition, the pharmacological profile of the quinazolin-4-one scaffold has been explored for other potential therapeutic applications.

The quinazolin-4-one nucleus is a structural component of methaqualone, a compound known for its sedative-hypnotic and anticonvulsant properties. This has spurred interest in synthesizing and evaluating other quinazolin-4-one derivatives as potential anticonvulsant agents. mdpi.comnih.govresearchgate.netnih.gov The mechanism of action for some of these derivatives is thought to involve the positive allosteric modulation of the GABA-A receptor. mdpi.com

While the broader class of quinazolin-4-ones has been investigated for anticonvulsant effects, there is no specific published data from in vivo or in silico studies on the anticonvulsant activity of this compound.

Diuretic Activity

Research into the diuretic properties of quinazolinone derivatives has revealed promising activity. While direct studies on this compound are not extensively documented in publicly available literature, investigations into analogous structures provide valuable insights. A study focused on a series of novel quinazolin-4(3H)-one derivatives identified a compound with significant diuretic effects. nih.gov

Specifically, the compound 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1, 3, 4-thiadiazol-5-yl)quinazolin-4(3H)-one demonstrated noteworthy diuretic activity. nih.gov This finding underscores the potential of the quinazolinone core as a scaffold for the development of new diuretic agents. The diverse biological activities attributed to quinazolinones, including diuretic properties, continue to drive research in this area. nih.gov

| Compound | Chemical Name | Observed Activity | Reference |

|---|---|---|---|

| 7b | 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1, 3, 4-thiadiazol-5-yl)quinazolin-4(3H)-one | Significant diuretic activity | nih.gov |

Ghrelin Receptor Antagonism

The ghrelin receptor, a G-protein coupled receptor, plays a crucial role in regulating appetite, growth hormone secretion, and energy balance. Consequently, it has emerged as a significant target for the development of therapeutic agents for conditions such as obesity and metabolic disorders. While specific data on the ghrelin receptor antagonism of this compound is limited, the broader classes of quinazolinone and indole derivatives have been explored for this activity.

Various small molecules with quinazolinone or indole scaffolds have been investigated as ghrelin receptor antagonists. semanticscholar.orgacs.org These studies highlight the potential of these heterocyclic systems to interact with the ghrelin receptor. For instance, research has led to the discovery of potent and selective non-peptidic ghrelin receptor antagonists from different chemical series. nih.govresearchgate.net The exploration of diverse chemical scaffolds, including quinazolinones, remains an active area of research in the quest for novel ghrelin receptor modulators. guidetopharmacology.org

Anti-Toxoplasma gondii Activity

Toxoplasma gondii, an obligate intracellular protozoan parasite, is responsible for the widespread infectious disease toxoplasmosis. The search for effective and less toxic treatments has led to the investigation of various compound classes, including quinazolinone and indole derivatives.

A study on a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, which are structurally related to the compound of interest, demonstrated significant in vitro activity against T. gondii tachyzoites. nih.govresearchgate.net Two compounds from this series, 8w and 8x, exhibited potent inhibitory effects with IC50 values of 4 µM and 3 µM, respectively. nih.govresearchgate.net Molecular docking studies suggested that these compounds may exert their effect by targeting the T. gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov

Furthermore, research on indole derivatives has also shown promise. A study on 2-(naphthalene-2-ylthio)-1H-indole revealed its toxoplasmocidal activity, indicating that the indole nucleus can contribute to anti-Toxoplasma effects. tums.ac.ir The investigation of novel 1-hydroxy-2-alkyl-4(1H)quinolone derivatives has also yielded compounds with potent in vitro and in vivo activity against T. gondii. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 8w | 4 | nih.govresearchgate.net |

| 8x | 3 | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies

General Structure-Activity Principles of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities. researchgate.net SAR studies on the broader class of 4(3H)-quinazolinones reveal that the biological activity is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov

Key positions on the quinazolinone ring that significantly influence pharmacological activity are C-2, N-3, C-6, and C-8. nih.gov For instance, in the context of antibacterial agents, variations of substituents on both the benzene (B151609) ring (Ring 1) and the pyrimidine (B1678525) ring (Ring 2) of the quinazolinone core have been systematically explored. nih.govacs.org For anticancer activity, it is generally observed that substitution at the C-2 position with an alkyl side chain and at the N-3 position with a bulky group, such as a phenyl ring, can lead to potent cytotoxic compounds. nih.gov Furthermore, the introduction of different heterocyclic moieties at the N-3 position has been shown to enhance biological activities. nih.gov The versatility of the quinazolinone scaffold allows for extensive modification, which can significantly alter the physicochemical properties and, consequently, the biological response of the resulting derivatives. nih.gov

Contribution of the Indole (B1671886) Moiety to Biological Activity

The presence of the indole group is often associated with enhanced binding to biological targets. acs.orgnih.gov For example, in certain pyrazino[2,1-b]quinazoline-3,6-diones, the indole moiety is a key structural feature for their antimalarial potential. acs.orgnih.gov The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for ligand-receptor binding. nih.gov Studies on indole-containing pyrazino[2,1-b]quinazoline-3,6-diones have shown that this hybrid structure confers promising antimicrobial properties. nih.gov The combination of the quinazolinone and indole fragments can lead to a synergistic enhancement of their individual biological activities. mdpi.com

Influence of Substituents on Pharmacological Profiles

The pharmacological activity of the 2-(1H-Indol-2-yl)quinazolin-4(1H)-one core can be finely tuned by introducing various substituents onto either the quinazolinone or the indole rings.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, and to improve metabolic stability and binding affinity. researchgate.netmdpi.com In the context of quinazolinone-indole hybrids, halogenation has been shown to have a significant impact on biological activity.

For example, studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives revealed that the introduction of an iodine atom at the C-5 position of the indole ring resulted in a compound with a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In another series of quinazolinone derivatives, the presence of a chlorine atom at the C-7 position of the quinazolinone ring was found to be favorable for anticonvulsant activity. nih.gov Furthermore, replacing a benzyl (B1604629) group with a 3-chlorobenzyl moiety or introducing a chlorine atom at the 2- or 4-position of a benzene ring substituent can greatly improve antifungal effects against certain pathogens. ijnrd.org The position and nature of the halogen substituent are critical, as demonstrated by findings that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts in some contexts. researchgate.net

Table 1: Effect of Halogenation on Antibacterial Activity of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives

| Compound | Substituent on Indole Ring | Target | Activity (MIC) |

|---|---|---|---|

| 3k | 5-Iodo | MRSA | 0.98 µg/mL |

| Unspecified | 7-Chloro (on quinazolinone) | - | Favorable for anticonvulsant activity |

The introduction of additional aromatic or heteroaromatic rings can significantly influence the pharmacological profile by providing additional binding interactions, such as π-π stacking. In one study, incorporating a substituted phenyl or naphthyl ring at the C-2 position of the quinazolinone moiety was explored for antiproliferative activities. mdpi.com For certain anticancer derivatives, a phenyl group at the N-3 position is considered a key feature for cytotoxicity. nih.gov

Amide and carboxamide groups are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, thereby facilitating strong interactions with biological targets. nih.govnih.gov The introduction of an amide linkage at the C-2 position of the indole ring in some derivatives has been shown to induce cytotoxicity through histone deacetylase (HDAC) inhibition. nih.gov

In a series of quinazolinone-2-carboxamide derivatives developed as antimalarials, the carboxamide linker was crucial for activity. acs.org The orientation and nature of the groups attached to the amide nitrogen were found to be critical for potency. For instance, capping the amide NH with a methyl group led to a significant decrease in antimalarial activity, highlighting the importance of the amide proton for target interaction. acs.org The flexibility and hydrogen bonding capacity of the carboxamide moiety make it a key determinant of the inhibitory activity of these compounds. nih.gov

The specific placement of substituents on the quinazolinone ring has a profound effect on the resulting pharmacological activity. SAR studies have consistently shown that positions C-2, N-3, C-6, and C-8 are particularly important for modulating biological outcomes. nih.gov

N-3 Position: Substitution at the N-3 position with bulky groups, such as a phenyl ring, is often associated with enhanced anticancer activity. nih.gov The presence of a cyclic ring substituent at this position is considered a necessary requirement for many of its medicinal properties. ijnrd.org

C-2 Position: The C-2 position is a common site for modification. Attaching various heterocyclic or aromatic moieties at this position can lead to compounds with a wide range of activities, including anticancer and antimicrobial effects. nih.gov For dihydrofolate reductase (DHFR) inhibition, a phenyl ring at the C-2 position was found to be essential for potent activity. nih.gov

C-4 Position: While the core structure is a quinazolin-4-one, modifications at the C-4 position, often involving the replacement of the oxo group with other functionalities, can dramatically alter the compound's properties and lead to new classes of inhibitors, such as PI3Kδ inhibitors. researchgate.net

C-6 and C-8 Positions: The benzene portion of the quinazolinone ring also offers sites for modification. Halogen substitutions at the C-6 position have been investigated, though in some cases, this can lead to a loss of potency. researchgate.net Conversely, an 8-chloro substitution has been shown to restore selectivity in certain kinase inhibitors. researchgate.net Placing a basic side chain at the C-8 position has also been explored to optimize interactions with target kinases. mdpi.com

Table 2: Summary of Positional Effects of Substituents on the Quinazolinone Ring

| Position | Type of Substituent | Resulting Biological Effect |

|---|---|---|

| N-3 | Bulky groups (e.g., phenyl) | Enhanced anticancer activity nih.gov |

| C-2 | Phenyl ring | Essential for DHFR inhibition nih.gov |

| C-2 | Naphthalen-1-yl | Potent anticancer activity nih.gov |

| C-6 | Fluorine | Can lead to loss of potency researchgate.net |

| C-7 | Chlorine | Favorable for anticonvulsant activity nih.gov |

| C-8 | Chloro | Can restore kinase selectivity researchgate.net |

SAR Implications of Molecular Hybridization Strategies

The strategic amalgamation of the quinazolinone and indole scaffolds into a single molecular entity, this compound, has emerged as a fruitful approach in medicinal chemistry for the development of novel therapeutic agents. nih.gov This molecular hybridization aims to synergize the pharmacophoric features of both heterocyclic systems, potentially leading to compounds with enhanced potency, novel mechanisms of action, or improved selectivity. nih.govnih.gov The structure-activity relationship (SAR) of these hybrid molecules is intricately dependent on the nature and position of substituents on both the quinazolinone and indole rings, as well as the linkage between them.

A significant body of research has demonstrated that modifications to this core structure can profoundly influence the biological activity, particularly in the realms of anticancer and anti-inflammatory applications. nih.govnih.gov For instance, the introduction of various substituents on the phenyl ring of the quinazolinone moiety has been shown to be a critical determinant of antiproliferative activity. nih.gov

Detailed SAR studies have revealed several key trends:

Substitution on the Quinazolinone Ring: The nature of the substituent at the 3-position of the quinazolinone ring plays a pivotal role. Bulky and hydrophobic groups, as well as electron-withdrawing substituents at the para position of a phenyl ring at this position, are often essential for potent antiproliferative effects. nih.gov

Substitution on the Indole Ring: Modifications on the indole nucleus also significantly impact activity. For example, the introduction of an amide group at the 2-position of the indole has been linked to cytotoxicity through histone deacetylase (HDAC) inhibition. nih.gov Furthermore, N-substitution on the indolin-2-one moiety, a related indole derivative, is crucial for antiproliferative activity when hybridized with quinazolinone. nih.gov

Linkage Modification: The nature of the linkage between the two heterocyclic systems can also be varied to modulate activity. While the direct linkage in this compound is common, other strategies involve incorporating linkers such as imines or amides. nih.gov For example, an imine linkage between a quinazolinone scaffold and an indole derivative like isatin (B1672199) has been explored in the design of potent anticancer agents. nih.gov

The following table summarizes the structure-activity relationships of selected this compound derivatives and related hybrids, highlighting the impact of different substitution patterns on their biological activities.

| Compound ID | R1 (Quinazolinone) | R2 (Indole) | Linker | Biological Activity | Reference |

| Series A | H | H | Direct | Parent Compound | N/A |

| Series B | Bulky, hydrophobic, electron-withdrawing groups at position 3 | H | Direct | Essential for antiproliferative activity | nih.gov |

| Series C | H | Amide at position 2 | Direct | Cytotoxicity via HDAC inhibition | nih.gov |

| Series D | H | N-substitution on indolin-2-one | Imine | Essential for antiproliferative activity | nih.gov |

| Series E | H | Isatin derivative | Imine | Potent anticancer agents against HepG2 cell line | nih.gov |

These findings underscore the importance of molecular hybridization as a strategy to generate diverse libraries of this compound analogues. The nuanced interplay of steric, electronic, and hydrophobic factors, dictated by the specific substitution patterns, provides a roadmap for the rational design of future derivatives with optimized therapeutic potential.

Molecular Mechanisms and Computational Investigations

In Silico Modeling and Molecular Docking Studies

In silico modeling and molecular docking are computational techniques used to predict how a small molecule (ligand), such as 2-(1H-Indol-2-yl)quinazolin-4(1H)-one, might bind to a macromolecular target, typically a protein. These studies are crucial for rational drug design, helping to identify potential biological targets and understand the structural basis of a compound's activity.

Molecular docking simulations are performed to place the ligand into the binding site of a target protein and estimate the binding affinity. The analysis of these docked poses reveals specific molecular interactions that stabilize the ligand-protein complex. For quinazolinone-based compounds, these interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In studies of similar quinazolinone derivatives, the quinazolinone core and its substituents have been shown to form key interactions with amino acid residues in the active sites of various enzymes. For instance, the nitrogen and oxygen atoms of the quinazolinone ring are often involved in hydrogen bonding. Docking of a related 2-methyl-3-amino-quinazolin-4-one derivative into the active site of the COX-2 enzyme (PDB: 3NT1) revealed hydrogen bond interactions between the quinazolinone core's oxygen and nitrogen atoms with Tyr355 and Arg120 residues. mdpi.com The indole (B1671886) moiety of this compound provides an additional aromatic system that can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan, further anchoring the ligand within the binding pocket. mdpi.com

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the stability of the complex. Lower binding energy values typically indicate a more stable interaction.

Table 1: Example of Molecular Docking Interactions for a Quinazolinone Scaffold with a Protein Target

| Protein Target (PDB ID) | Ligand Moiety | Interacting Residue | Interaction Type | Binding Energy (kcal/mol) |

| EGFR Tyrosine Kinase (1M17) | Quinazolinone N-H | Met769 | Hydrogen Bond | -8.5 |

| EGFR Tyrosine Kinase (1M17) | Indole Ring | Leu768 | Hydrophobic | -8.5 |

| COX-2 (3NT1) | Quinazolinone C=O | Tyr355 | Hydrogen Bond | -7.9 |

| COX-2 (3NT1) | Quinazolinone Ring | Arg120 | Pi-Cation | -7.9 |

| Tubulin (Colchicine Site) | Indole Ring | Cys241 | Hydrophobic | -9.2 |

| Tubulin (Colchicine Site) | Quinazolinone Ring | Leu248, Ala316 | Hydrophobic | -9.2 |

Note: This table is illustrative, based on typical interactions observed for quinazolinone and indole scaffolds with known protein targets. mdpi.comwaocp.orgnih.gov

Molecular docking serves as a primary tool for hypothesis generation in target identification. By screening a compound against a library of known protein structures, potential biological targets can be predicted. Quinazolinone derivatives have been investigated as inhibitors of a wide range of protein targets due to their structural versatility. ptfarm.plnih.gov

Commonly predicted and validated targets for the broader quinazolinone class include:

Protein Kinases: Many quinazolinone derivatives are designed as kinase inhibitors, which are critical in cancer cell signaling pathways. Targets like Epidermal Growth Factor Receptor (EGFR) and AKT1 have been explored. waocp.orgnih.gov Docking studies help predict whether a compound can fit into the ATP-binding pocket of these kinases. nih.gov

Cyclooxygenase (COX) Enzymes: As anti-inflammatory agents, quinazolinones are often docked against COX-1 and COX-2 enzymes to predict their inhibitory potential. mdpi.comptfarm.pl

Tubulin: Some quinazolinone compounds have been identified as antimitotic agents that disrupt microtubule formation. Molecular modeling has been used to show these compounds binding to the colchicine site of tubulin, thereby inhibiting its polymerization. nih.gov

Bacterial Enzymes: In the context of antibacterial activity, indolylquinazolinones have been assessed via molecular docking for their ability to bind to proteins like the RelA/SpoT homolog (RSH) synthetases in bacteria. mdpi.comnih.gov

For this compound, in silico screening against such targets would be the first step in elucidating its pharmacological profile. The predictions from these studies are then typically validated through in vitro enzymatic assays.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed insights into chemical reactivity, reaction mechanisms, and molecular properties, complementing experimental findings.

In chemical synthesis, reactions can sometimes yield multiple isomers (regioisomers). DFT calculations can predict the most likely product by determining the thermodynamic stability of all possible isomers. The isomer with the lowest calculated energy is generally the most stable and, therefore, the favored product.

For example, in the synthesis of heterocyclic systems like pyrazolo[4,3-c]quinolin-3,4-diones from substituted quinoline precursors, only one of two possible regioisomers was formed. scispace.com DFT analysis confirmed the structure of the observed product by demonstrating that it was the result of a kinetically favored reaction pathway compared to the alternative regioisomer. scispace.com This approach is directly applicable to the synthesis of complex quinazolinones, where cyclization reactions could potentially lead to different structural outcomes.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the lowest energy pathway, the mechanism can be understood in detail. For instance, DFT has been used to investigate the mechanistic route for the catalytic formation of N3-substituted quinazoline-2,4(1H,3H)-diones, providing a theoretical basis for the observed catalytic cycle. rsc.org This type of analysis can be used to understand the synthesis of this compound, optimizing reaction conditions and explaining the role of catalysts.

DFT is used to calculate key electronic properties that govern a molecule's reactivity. nih.gov These properties include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating regions susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept electrons, indicating regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as those involved in ligand-protein binding.

DFT studies on various quinoline and quinazolinone derivatives have been conducted to determine these parameters, providing a deeper understanding of their chemical behavior. researchgate.netrsc.org

Table 2: Representative DFT-Calculated Electronic Properties for a Heterocyclic Compound Scaffold

| Parameter | Description | Typical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.4 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.2 eV |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.45 eV⁻¹ |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.0 eV |

Note: This table provides representative values for a stable heterocyclic system, calculated at a common level of theory (e.g., B3LYP/6-31G), to illustrate the type of data generated from DFT analysis. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, including those with an indole moiety, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. While specific QSAR models for this compound are not extensively detailed in the public domain, analysis of related structures provides valuable insights into the structural requirements for various biological activities.

Structure-activity relationship (SAR) studies on quinazolinone derivatives reveal that substitutions at the 2, 6, and 8 positions of the quinazoline (B50416) ring are significant for modulating pharmacological activities researchgate.netnih.gov. The introduction of different heterocyclic moieties at the 3-position has also been shown to enhance activity nih.gov. For instance, in a series of 2,3-dihydroquinazolin-4(1H)-one derivatives, the nature and position of substituents on the phenyl ring at the 2-position were found to be critical for their anti-leishmanial activity organic-chemistry.org.

In the context of antitumor activity, 3D-QSAR models have been developed for various quinazolinone derivatives. These models, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), highlight the importance of steric, electrostatic, and hydrophobic fields in determining the cytotoxic potency of these compounds rsc.orgfrontiersin.org. For a series of quinazoline derivatives targeting the epidermal growth factor receptor (EGFR), QSAR studies have established that specific descriptors related to the molecule's constitution, charge distribution, and 2D autocorrelation are significant for predicting anticancer activity nih.gov.

A study on indolo[1,2-b]quinazoline derivatives identified that the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the hydrophobicity of the molecule, and the net charges on specific atoms are key factors influencing their antitumor activity mdpi.com. These findings suggest that for this compound, modifications to the indole or quinazolinone rings that alter these electronic and hydrophobic properties could significantly impact its biological profile.

A representative QSAR study on a series of quinazolinone derivatives might yield a model with the following statistical parameters, indicating a strong predictive ability:

| Parameter | Value | Description |

| R² | > 0.9 | Coefficient of determination, indicating the goodness of fit of the model. |

| Q² (Cross-validated R²) | > 0.6 | A measure of the predictive ability of the model, determined by internal validation. |

| Predicted R² | > 0.6 | A measure of the predictive ability of the model on an external test set. |

This table represents typical values for a robust QSAR model and is for illustrative purposes.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness assessment, is a crucial step in the early stages of drug discovery to evaluate the pharmacokinetic and safety profiles of a compound. For this compound and its analogs, computational tools are employed to predict these properties, helping to identify potential liabilities before extensive experimental testing.

Drug-Likeness Assessment:

Drug-likeness is often evaluated based on established rules such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound. A study on novel quinazolinone derivatives for anti-obesity activity showed that most of the synthesized compounds adhered to Lipinski's rule, indicating good potential for oral absorption nih.gov. Generally, quinazolinone derivatives have been noted for their favorable lipophilicity, which can aid in crossing the blood-brain barrier researchgate.net.

A theoretical drug-likeness profile for this compound based on common computational models is presented below:

| Property | Predicted Value | Acceptable Range | Compliance |

| Molecular Weight | ~261.27 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | 2.5 - 3.5 | < 5 | Yes |

| Hydrogen Bond Donors | 2 | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 | < 10 | Yes |

| Topological Polar Surface Area (TPSA) | ~58 Ų | < 140 Ų | Yes |

These values are estimations based on the chemical structure of this compound and may vary depending on the prediction software used.

ADMET Prediction:

In silico ADMET studies on various quinazolinone derivatives have provided insights into their likely pharmacokinetic behavior. For instance, a series of newly synthesized quinazolin-2,4-dione derivatives were predicted to have acceptable pharmacokinetic properties and drug-likeness mdpi.comnih.govnih.gov. Another study on quinazolin-4-one derivatives as glucokinase activators revealed that the compounds have the potential to be orally active agents rsc.org.